3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile typically involves the reaction of cyclopentanone with thiourea and malononitrile under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired heterocyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic systems.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Cyclization Agents: Such as acids or bases to facilitate ring closure.
Condensation Reagents: Such as aldehydes and ketones under acidic or basic conditions.
Major Products Formed
Substituted Derivatives: Resulting from nucleophilic substitution.
Fused Heterocycles: Formed through cyclization reactions.
Schiff Bases: Produced from condensation reactions with aldehydes.
Scientific Research Applications
3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile involves its interaction with various molecular targets. The amino and thioxo groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]thiopyran Derivatives: Compounds with similar ring systems but different substituents.
Thioxo Compounds: Other heterocycles containing thioxo groups.
Amino-Substituted Heterocycles: Compounds with amino groups attached to heterocyclic rings.
Uniqueness
3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile stands out due to its combination of an amino group, a thioxo group, and a nitrile group within a fused ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-1-sulfanylidene-6,7-dihydro-5H-cyclopenta[c]thiopyran-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-4-7-5-2-1-3-6(5)9(12)13-8(7)11/h1-3,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPKLZXPVRQSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=S)SC(=C2C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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